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Compound of Interest

Compound Name: Dirucotide

Cat. No.: B599088

For Researchers, Scientists, and Drug Development Professionals

Dirucotide, also known as MBP8298, is a synthetic peptide that has been investigated for the
treatment of multiple sclerosis (MS). This document provides a comprehensive technical guide
on Dirucotide, summarizing its core scientific data, experimental protocols, and proposed
mechanism of action.

Core Composition: Amino Acid Sequence

Dirucotide is a 17-amino acid synthetic peptide.[1][2][3][4][5] Its sequence is identical to a
fragment of the human myelin basic protein (MBP), specifically corresponding to amino acid
residues 82-98.

The amino acid sequence of Dirucotide is: Asp-Glu-Asn-Pro-Val-Val-His-Phe-Phe-Lys-Asn-lle-
Val-Thr-Pro-Arg-Thr

Represented by the one-letter code: DENPVVHFFKNIVTPRT

Proposed Mechanism of Action

Multiple sclerosis is understood to be an autoimmune disease in which the immune system
mistakenly attacks the myelin sheath that protects nerve fibers in the central nervous system. T
cells that recognize fragments of myelin basic protein (MBP) presented by major
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histocompatibility complex (MHC) molecules on antigen-presenting cells are believed to play a
significant role in the pathogenesis of MS.

Dirucotide's therapeutic potential is thought to stem from its ability to induce immunological
tolerance. By administering a high dose of the synthetic MBP8298 peptide intravenously, the
aim is to suppress the immune response against this specific MBP fragment. This approach is
particularly targeted at MS patients with HLA-DR2 or HLA-DR4 immune response genes, as
the MBP8298 sequence represents a dominant site of autoimmune attack in this population.
These HLA types are present in a significant portion of MS patients.
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Proposed Mechanism of Action for Dirucotide.

Clinical Trial Data

Dirucotide has been the subject of several clinical trials to evaluate its safety and efficacy. A
notable Phase Il trial investigated its effect on disease progression in patients with progressive
MS.
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Parameter Details

) ) 24-month, double-blind, placebo-controlled
Trial Design o ]
Phase Il clinical trial.

Patient Population 32 patients with progressive multiple sclerosis.

500 mg of MBP8298 (Dirucotide) administered

Treatment Group
intravenously every 6 months.

Control G Placebo (normal saline) administered
ontrol Group ,
intravenously every 6 months.

Change in Expanded Disability Status Scale

Primary Endpoint
(EDSS) scores.

No significant difference in disease progression
was observed between the treatment and
placebo groups for the overall patient
population. However, in a subgroup of patients
Key Findings with HLA-DR2 and/or HLA-DR4 haplotypes, a
statistically significant benefit of Dirucotide
treatment was reported. In this subgroup, the
median time to disease progression was
significantly delayed in patients receiving

Dirucotide compared to placebo.

Experimental Protocols

Binding Studies of Dirucotide Analogues to MHC Class I

Research has been conducted to understand the interaction between Dirucotide and its
analogues with HLA-DR2 and HLA-DRA4 alleles. The following outlines a general methodology
for such binding assays.

1. Peptide Synthesis:

» Dirucotide (MBP82-98) and its analogues are synthesized using solid-phase peptide
synthesis with Fmoc/tBu chemistry.
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. Isolation of HLA-DR Molecules:

HLA-DR2 and HLA-DR4 molecules are isolated from cell lysates (e.g., from BSM and HTC-
Lan cells) through affinity chromatography using a monoclonal antibody such as L243.

The purity of the isolated HLA molecules is verified using methods like SDS-PAGE, high-
pressure size exclusion chromatography, and western blotting.

. Competitive Binding Assay:

A fluorescently labeled peptide with known binding affinity for the specific HLA-DR allele is
used as a reporter probe (e.g., AMCA-labeled MBP83-99 for HLA-DR2b).

A fixed concentration of the purified HLA-DR molecules and the fluorescently labeled peptide
are incubated with varying concentrations of the unlabeled competitor peptide (Dirucotide or
its analogues).

The binding of the fluorescent peptide to the HLA-DR molecules is measured. A decrease in
fluorescence intensity indicates that the unlabeled peptide is competing for binding.

The concentration of the competitor peptide that inhibits 50% of the binding of the
fluorescently labeled peptide (IC50) is determined to assess its binding affinity.
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Peptide Synthesis & HLA Isolation
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Workflow for MHC Class Il Binding Assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Dirucotide (MBP8298): A Technical Overview for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b599088#what-is-the-amino-acid-sequence-of-
dirucotide-mbp8298]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.biospace.com/bioms-medical-s-lead-drug-dirucotide-for-the-treatment-of-multiple-sclerosis-receives-fast-track-designation-from-fda
https://www.biospace.com/bioms-medical-s-lead-drug-dirucotide-for-the-treatment-of-multiple-sclerosis-receives-fast-track-designation-from-fda
https://trial.medpath.com/drug/dd684d9a0dbec250/dirucotide
https://www.benchchem.com/product/b599088#what-is-the-amino-acid-sequence-of-dirucotide-mbp8298
https://www.benchchem.com/product/b599088#what-is-the-amino-acid-sequence-of-dirucotide-mbp8298
https://www.benchchem.com/product/b599088#what-is-the-amino-acid-sequence-of-dirucotide-mbp8298
https://www.benchchem.com/product/b599088#what-is-the-amino-acid-sequence-of-dirucotide-mbp8298
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b599088?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b599088?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

